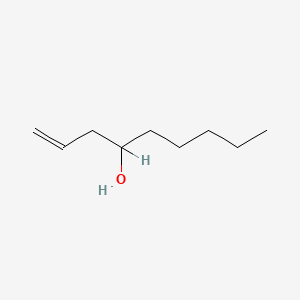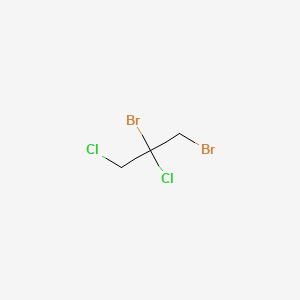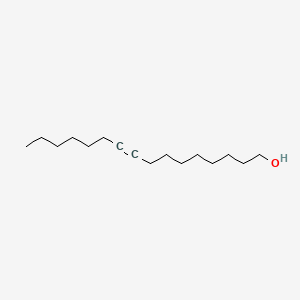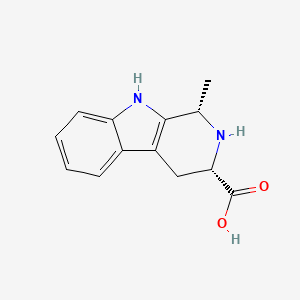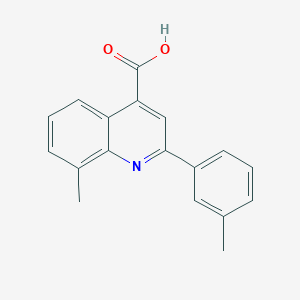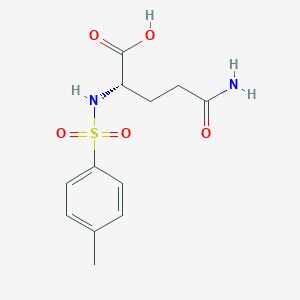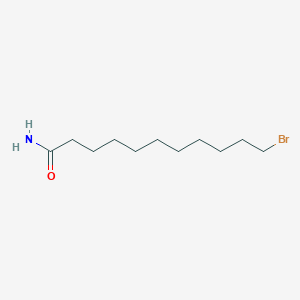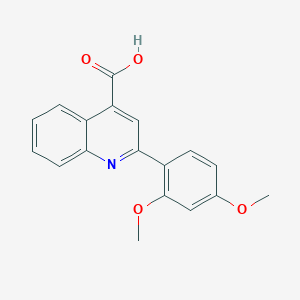
2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid
Overview
Description
“2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C18H15NO4 and a molecular weight of 309.32 . It is a compound that falls under the category of quinoline carboxylic acids .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid” consists of a quinoline ring attached to a carboxylic acid group and a phenyl ring substituted with two methoxy groups . The InChI code for this compound is 1S/C18H15NO4/c1-22-11-7-8-17 (23-2)14 (9-11)16-10-13 (18 (20)21)12-5-3-4-6-15 (12)19-16/h3-10H,1-2H3, (H,20,21) .Scientific Research Applications
Synthesis and Biological Activities
- Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized using similar compounds, demonstrated potent cytotoxic effects against various cancer cell lines. Some compounds exhibited significant cytotoxicity with IC(50) values less than 10 nM and showed curative effects in mouse models of colon tumors (Deady et al., 2003).
- Antirheumatic Drugs : Metabolites of ethyl 4-(3,4-dimethoxyphenyl)quinoline derivatives were studied for their anti-inflammatory effects in rat models. This research is significant in developing new types of disease-modifying antirheumatic drugs (Baba et al., 1998).
Antioxidant and Antibacterial Studies
- Antioxidant Activity : Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid demonstrated good chelating ability with Fe+2 ions and showed effective scavenging activity with DPPH free radicals (Shankerrao et al., 2013).
- Antibacterial Effectiveness : Some synthesized compounds were as potent as ampicillin against various bacterial strains, highlighting their potential as antibacterial agents (Shankerrao et al., 2013).
Novel Synthetic Methods and Applications
- Synthesis of Novel Compounds : New synthetic methods have been developed for creating a variety of quinoline derivatives, which are useful in biological and chemical research (Gabrielli et al., 2016).
Future Directions
The future directions for research on “2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid” and its derivatives could include further exploration of their potential as HDAC inhibitors . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties.
properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-11-7-8-13(17(9-11)23-2)16-10-14(18(20)21)12-5-3-4-6-15(12)19-16/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOPONYUKVBDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353472 | |
| Record name | 2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
313704-08-4 | |
| Record name | 2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








